Phosphate

Descripción general

Descripción

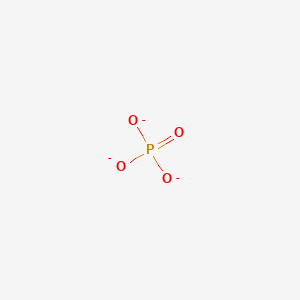

Phosphate (PO₄³⁻) is a polyatomic ion derived from phosphoric acid (H₃PO₄). It is a critical component in biological systems (e.g., DNA, ATP, bone mineralization) and industrial applications (e.g., fertilizers, ceramics, detergents). Phosphates exhibit diverse chemical properties, such as solubility in water, reactivity with metals, and ability to form stable crystalline or amorphous structures . Industrially, this compound compounds are categorized into orthophosphates (e.g., Ca₃(PO₄)₂), condensed phosphates (e.g., pyrophosphates), and organophosphates, each with distinct applications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los iones fosfato se pueden sintetizar a través de varios métodos. Un método de laboratorio común implica la reacción de ácido fosfórico con una base, como el hidróxido de sodio, para producir fosfato de sodio: [ \text{H}3\text{PO}_4 + 3\text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + 3\text{H}_2\text{O} ]

Métodos de producción industrial: Industrialmente, los iones fosfato se producen a partir de roca fosfórica, que se extrae y luego se trata con ácido sulfúrico para producir ácido fosfórico. Este ácido se neutraliza luego con una base para formar diversas sales de fosfato {_svg_3}.

Análisis De Reacciones Químicas

Tipos de reacciones: Los iones fosfato experimentan varias reacciones químicas, que incluyen:

Reacciones de precipitación: Los iones fosfato reaccionan con iones metálicos para formar fosfatos metálicos insolubles. Por ejemplo, con iones calcio: [ 3\text{Ca}^{2+} + 2\text{PO}4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 ]

Reacciones ácido-base: Los iones fosfato pueden actuar como una base y reaccionar con ácidos para formar iones dihidrogenofosfato o hidrogenofosfato: [ \text{PO}_4^{3-} + \text{H}^+ \rightarrow \text{HPO}_4^{2-} ]

Hidrólisis: Los iones fosfato se hidrolizan en agua para formar iones hidróxido: [ \text{PO}_4^{3-} + \text{H}_2\text{O} \rightarrow \text{HPO}_4^{2-} + \text{OH}^- ]

Reactivos y condiciones comunes: Los reactivos comunes incluyen ácido nítrico, molibdato de amonio y nitrato de plata. Las condiciones a menudo implican soluciones acuosas y niveles de pH controlados {_svg_4}.

Productos principales: Los principales productos de estas reacciones incluyen varios fosfatos metálicos, iones hidrogenofosfato y dihidrogenofosfato .

Aplicaciones Científicas De Investigación

Agricultural Applications

NPK Fertilizers

Phosphate is a key ingredient in NPK (Nitrogen, Phosphorus, Potassium) fertilizers, which are essential for plant growth. These fertilizers enhance crop yield and quality by providing necessary nutrients. The global market for NPK fertilizers is projected to reach approximately $49.95 billion by 2026, with a compound annual growth rate (CAGR) of 2.8% from 2021 to 2026 . Different formulations of NPK fertilizers are tailored to meet specific crop needs.

Soil Health

Phosphates improve soil structure and fertility by promoting beneficial microbial activity and enhancing nutrient availability. They are crucial in the development of root systems and overall plant health, thereby contributing to sustainable agricultural practices.

Pharmaceutical Applications

Phosphates are integral in the pharmaceutical industry for several reasons:

- Drug Formulation : this compound esters are used as excipients in drug formulations, enhancing solubility and stability. They also play a role in the controlled release of active ingredients .

- Biochemical Functions : Phosphorus-containing compounds are vital for biological processes, including DNA and RNA synthesis as well as energy transfer through ATP (adenosine trithis compound) molecules .

Food Processing Applications

Food Additives

Phosphates serve multiple functions in food processing:

- Preservatives : They help extend the shelf life of meat and dairy products by inhibiting microbial growth.

- Texture Improvement : In products like cheese and processed meats, phosphates improve texture and mouthfeel, enhancing consumer acceptance.

- Leavening Agents : Used in baking, phosphates act as leavening agents in bread and pastries, contributing to their rise and texture .

Industrial Applications

Phosphates have diverse industrial applications due to their functional properties:

- Cleaning Products : In industrial cleaning agents, phosphates act as water softeners and pH buffers .

- Flame Retardants : Certain this compound esters are utilized as flame retardants in plastics and construction materials, contributing to fire safety .

- Coatings and Paints : this compound additives improve the durability and performance of paints by enhancing adhesion and corrosion resistance .

Environmental Applications

Phosphates play a role in environmental management:

- Water Treatment : this compound compounds are used as binders to reduce algal blooms in water bodies .

- Soil Remediation : They can assist in immobilizing heavy metals in contaminated soils, thus aiding environmental cleanup efforts.

Case Study 1: Agricultural Impact of Phosphates

A study examining the application of this compound fertilizers on corn yield demonstrated a significant increase in productivity when phosphorus levels were optimized. The research highlighted how tailored NPK formulations could lead to better resource use efficiency while minimizing environmental impact.

Case Study 2: this compound Esters in Fire Safety

Research on the use of this compound esters as flame retardants revealed their effectiveness in reducing flammability in various materials used in construction. The study emphasized the importance of these compounds in enhancing safety standards without compromising material performance.

Mecanismo De Acción

Los iones fosfato ejercen sus efectos a través de varios mecanismos:

Capacidad de amortiguación: Ayudan a mantener el equilibrio ácido-base en los sistemas biológicos.

Transferencia de energía: Involucrado en el almacenamiento y la transferencia de energía dentro de las células a través de ATP y ADP.

Transducción de señales: Los grupos fosfato se añaden o eliminan de las proteínas para regular su actividad en las vías de señalización celular.

Comparación Con Compuestos Similares

Phosphate compounds are compared below based on structural analogs (e.g., calcium phosphates, metal phosphates) and functional analogs (e.g., sulfates, silicates).

Calcium Phosphates

Calcium phosphates (Ca-P) are biologically significant due to their similarity to bone mineral hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂). Key comparisons include:

| Compound | Formula | Solubility (g/L) | Key Applications | Limitations |

|---|---|---|---|---|

| Tricalcium this compound (TCP) | Ca₃(PO₄)₂ | 0.002 (insoluble) | Bone grafts, food additives | Low biodegradability in vivo |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | 0.0003 | Biomedical implants | Brittle, slow resorption |

| Calcium Superthis compound | Ca(H₂PO₄)₂·CaSO₄ | 20.5 (soluble) | Fertilizers | High acidity limits soil use |

- Research Findings: TCP and HAp are biocompatible but differ in resorption rates. Calcium superthis compound is water-soluble and effective in cadmium immobilization but less stable than TCP in alkaline soils .

Metal Phosphates

Phosphates of iron, uranium, and magnesium are compared for structural and functional properties:

| Compound | Formula | Key Properties | Applications |

|---|---|---|---|

| Iron(III) this compound | FePO₄ | Amorphous/crystalline phases | Corrosion-resistant coatings |

| Uranyl this compound | (UO₂)₃(PO₄)₂·4H₂O | Radioactive, crystalline | Nuclear waste remediation |

| Magnesium this compound | Mg₃(PO₄)₂ | High thermal stability | Ceramics, flame retardants |

- Research Findings :

Condensed Phosphates

Condensed phosphates, such as pyrophosphates (P₂O₇⁴⁻) and metaphosphates (PO₃⁻), differ from orthophosphates in chain length and reactivity:

| Compound | Formula | Key Properties | Applications |

|---|---|---|---|

| Sodium Pyrothis compound | Na₄P₂O₇ | Chelating agent, water-soluble | Detergents, food preservatives |

| Sodium Metathis compound | (NaPO₃)ₙ | Glass-forming, hygroscopic | Water treatment, adhesives |

- Research Findings :

Functional Comparison with Non-Phosphate Compounds

This compound vs. Sulfate (SO₄²⁻)

- Solubility : Phosphates generally have lower solubility than sulfates (e.g., CaSO₄: 2.4 g/L vs. Ca₃(PO₄)₂: 0.002 g/L).

- Biological Role : Sulfates are less integrated into biomineralization but critical in protein synthesis (e.g., cysteine linkages).

This compound vs. Silicate (SiO₄⁴⁻)

Actividad Biológica

Phosphate, a crucial inorganic chemical compound, plays a significant role in various biological processes. It is primarily involved in energy metabolism, cellular signaling, and the structural integrity of biomolecules. This article delves into the biological activity of this compound, highlighting its metabolic roles, regulatory mechanisms, and implications for health and disease.

1. Role in Energy Metabolism

Phosphates are integral to energy metabolism, particularly through their involvement in adenosine trithis compound (ATP) synthesis. ATP serves as the primary energy currency in cells, facilitating numerous biochemical reactions necessary for life.

- Energy Storage and Transfer : Phosphates form high-energy bonds in ATP. The hydrolysis of these bonds releases energy, which is utilized for various cellular functions such as muscle contraction and biosynthesis .

- Regulation of Glucose Metabolism : this compound plays a critical role in regulating postprandial glucose storage in muscle and liver tissues. Insulin signaling enhances the phosphorylation of AS160, a protein that activates GLUT4, facilitating glucose uptake into cells .

2. This compound Homeostasis

Maintaining this compound levels within a physiological range is vital for health. The regulation of serum this compound is influenced by several hormones:

- Parathyroid Hormone (PTH) : PTH increases renal this compound excretion by inhibiting NaPi co-transporters, thereby lowering serum this compound levels .

- Fibroblast Growth Factor 23 (FGF23) : This hormone reduces this compound reabsorption in the kidneys and decreases intestinal absorption, playing a pivotal role in this compound homeostasis .

- Vitamin D : Enhances intestinal absorption of this compound and calcium, contributing to overall mineral balance .

3.1 this compound Deficiency and Toxicity

This compound imbalance can lead to various health issues:

- Deficiency : Low this compound levels can impair ATP synthesis, leading to muscle weakness and bone disorders. In severe cases, it may contribute to metabolic bone diseases such as osteomalacia .

- Toxicity : Conversely, excessive this compound can result in cardiovascular calcification and renal dysfunction. Studies on klotho knockout mice have shown that high this compound levels are linked to increased cardiovascular risks due to vascular calcification .

3.2 Microbial this compound Accumulation

Certain microorganisms exhibit the ability to accumulate phosphates, which can be harnessed for biotechnological applications:

- A study demonstrated that Lactobacillus casei and Bifidobacterium adolescentis could effectively accumulate phosphates under specific conditions. Their metabolic activity was monitored through changes in optical density (OD) and pH over time .

| Organism | Optimal Incubation Time | This compound Accumulation |

|---|---|---|

| Lactobacillus casei | 6 hours | High |

| Bifidobacterium adolescentis | 4 hours | Moderate |

4. Research Findings

Recent studies have expanded our understanding of this compound's biological roles:

- Phosphometabolites : Research has identified various endogenous phosphometabolites that play roles in cellular signaling and energy transfer beyond ATP, including cyclic ADP-ribose and other nucleotides .

- Environmental Impact : Excessive use of this compound fertilizers has raised concerns about environmental pollution and its effects on ecosystems due to eutrophication processes .

5. Conclusion

This compound is a fundamental compound with diverse biological activities that are essential for maintaining cellular function and overall health. Its roles in energy metabolism, regulatory mechanisms for homeostasis, and implications for disease underscore its importance in both human physiology and environmental contexts. Continued research into this compound dynamics will enhance our understanding of its multifaceted roles in biology.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify phosphate concentrations in aqueous solutions, and how can researchers ensure accuracy?

- Methodological Answer : this compound quantification typically employs colorimetric assays (e.g., molybdenum-blue method) or ion chromatography. To ensure accuracy, researchers should:

- Calibrate instruments using standard solutions.

- Perform triplicate measurements to calculate mean and standard deviation .

- Validate results against certified reference materials or published datasets.

- Account for interfering ions (e.g., arsenate) by using selective reagents or pretreatment steps.

Q. How should researchers design initial experiments to assess this compound adsorption in novel materials?

- Methodological Answer : Begin with batch adsorption studies under controlled conditions (pH, temperature, initial this compound concentration). Key steps include:

- Conducting kinetic experiments to determine equilibrium time.

- Performing isotherm studies (Langmuir/Freundlich models) to assess maximum adsorption capacity.

- Characterizing materials pre- and post-adsorption using SEM-EDS or FTIR to identify binding mechanisms .

Q. What statistical approaches are essential for analyzing this compound removal efficiency in preliminary studies?

- Methodological Answer : Use descriptive statistics (mean, standard deviation) and confidence intervals (e.g., 95% CI) for replicate measurements. For comparative studies, apply t-tests or ANOVA to evaluate significance between experimental groups .

Advanced Research Questions

Q. How can researchers optimize this compound recovery processes using Design of Experiments (DoE) methodologies?

- Methodological Answer :

- Step 1 : Identify critical factors (e.g., pH, adsorbent dose, contact time) through screening designs like fractional factorial or Plackett-Burman.

- Step 2 : Apply response surface methodology (RSM) with central composite design (CCD) to model interactions and identify optimal conditions.

- Step 3 : Validate predictions via confirmatory experiments. For example, in this compound desorption studies, DoE reduced experimental runs by 40% while achieving >90% recovery efficiency .

Q. What strategies address contradictory data in this compound cycling studies (e.g., discrepancies between lab and field observations)?

- Methodological Answer :

- Hypothesis Testing : Replicate experiments under field-mimicked conditions (e.g., variable redox states, organic matter content).

- Data Reconciliation : Use multivariate analysis (PCA or PLS) to identify hidden variables (e.g., microbial activity, competing ions).

- Model Refinement : Incorporate stochastic parameters into kinetic models to account for environmental heterogeneity .

Q. How can the PICOT framework be adapted to formulate research questions for this compound toxicity in biomedical studies?

- Methodological Answer :

- Population (P) : Define the biological system (e.g., human renal cells, zebrafish models).

- Intervention (I) : Specify this compound exposure levels and duration.

- Comparison (C) : Use control groups with normal this compound regimes.

- Outcome (O) : Measure biomarkers (e.g., FGF-23, serum this compound).

- Time (T) : Define study duration (e.g., acute vs. chronic exposure).

Example: "In zebrafish (P), how does chronic exposure to 2 mM this compound (I) compared to 0.5 mM (C) affect renal calcification (O) over 12 weeks (T)?" .

Q. What advanced characterization techniques are critical for elucidating this compound-binding mechanisms in nanomaterials?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Identify surface functional groups involved in this compound coordination.

- Extended X-ray Absorption Fine Structure (EXAFS) : Resolve local atomic environments around this compound ions.

- In Situ ATR-FTIR : Monitor real-time adsorption dynamics under varying pH/ionic strength .

Q. Data Presentation and Reproducibility

Q. How should researchers present this compound adsorption data to ensure reproducibility and compliance with journal standards?

- Methodological Answer :

- Tables : Include raw data (e.g., initial/final this compound concentrations, experimental conditions).

- Figures : Use scatter plots for isotherms/kinetics and 3D surface plots for DoE results.

- Supplemental Information : Provide instrument calibration curves, material synthesis protocols, and statistical code (e.g., R/Python scripts).

- FAIR Principles : Archive datasets in repositories like Zenodo with DOI links .

Q. What are the best practices for reconciling discrepancies between computational models and experimental this compound speciation data?

- Methodological Answer :

- Sensitivity Analysis : Identify model parameters with the highest uncertainty (e.g., equilibrium constants for Ca-P complexes).

- Iterative Refinement : Use experimental data to recalibrate models via Bayesian inference or machine learning.

- Validation : Compare predictions with independent datasets (e.g., synchrotron-based speciation studies) .

Propiedades

IUPAC Name |

phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7039672 | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14265-44-2 | |

| Record name | Phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14265-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK08V8K8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.